molecular formula C15H23NO5 B8189712 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester

8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester

Cat. No.: B8189712
M. Wt: 297.35 g/mol
InChI Key: QDRCEIFSUYFTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester: is a bicyclic compound that features prominently in the synthesis of various biologically active molecules. The compound is characterized by its unique 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable intermediate in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient construction of the bicyclic scaffold .

Chemical Reactions Analysis

Types of Reactions: 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of neurotransmitter reuptake or the modulation of enzyme activity .

Properties

IUPAC Name

8-O-tert-butyl 2-O-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(12)17)16(10)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRCEIFSUYFTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N2C(=O)OC(C)(C)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.